"6-Bromo-N-methylpyridazin-4-amine" properties and characteristics
"6-Bromo-N-methylpyridazin-4-amine" properties and characteristics
This is a comprehensive technical guide on 6-Bromo-N-methylpyridazin-4-amine , structured for researchers and drug discovery professionals.
Executive Summary
6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry. As a 1,2-diazine scaffold, it offers distinct physicochemical properties compared to its pyridine and pyrimidine bioisosteres, primarily due to the unique electronic character of the N–N bond. This molecule serves as a bifunctional core: the bromine atom at position C6 acts as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methylamino group at position C4 functions as a hydrogen bond donor/acceptor, often targeting kinase hinge regions or GPCR binding pockets.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| IUPAC Name | 6-Bromo-N-methylpyridazin-4-amine |
| CAS Number | 2059940-46-2 |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| SMILES | CNc1cc(Br)nnc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| LogP (Calc) | ~0.8 – 1.1 |
| TPSA | ~51 Ų |
| pKa (Calc) | ~3.5 (Pyridazine N), ~13 (Amine NH) |
Structural Analysis
The pyridazine ring is electron-deficient (π-deficient), making the carbons susceptible to nucleophilic attack.[1] However, the presence of the electron-donating methylamino group at C4 increases electron density, modulating the reactivity of the C6-bromine.
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Dipole Moment: The adjacent nitrogen atoms create a significant dipole, influencing solubility and binding affinity.
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Basicity: The ring nitrogens are weakly basic, but the N2 nitrogen is typically the preferred site for protonation or coordination due to the electronic push from the C4-amine.
Synthetic Pathways[4][5][6][7][8][9]
The synthesis of 4-amino-6-bromopyridazine derivatives typically challenges regioselectivity rules. The standard route involves nucleophilic aromatic substitution (
Core Synthesis Logic
The most robust entry point is 3,4,6-tribromopyridazine . While pyridazine chemistry conventionally predicts nucleophilic attack at the
Caption: Synthetic route via 3,4,6-tribromopyridazine. The C4-amination is followed by selective hydrodebromination at C3.
Experimental Considerations
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Regioselectivity: In the reaction of 3,4,6-tribromopyridazine with methylamine, the 4-isomer is often the major product, but the 3-isomer (or 6-isomer) is a common byproduct. Chromatographic separation is required.[2]
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Debromination: Removing the bromine at C3 while retaining the C6-bromine requires precise control. Catalytic hydrogenation can be tuned, or chemical reduction (e.g., HI/Red P) may be employed.
Reactivity & Functionalization[1][2][4][7][8][10]
This scaffold is defined by its bifunctional nature. The C6-Bromo group is the primary "handle" for library expansion, while the C4-Amine serves as the "head" or directing group.
Reactivity Map
Caption: Functionalization landscape. The C6-Br is the primary site for carbon-carbon or carbon-heteroatom bond formation.
Key Reactions
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Suzuki-Miyaura Cross-Coupling: The C6-Br bond is highly activated towards oxidative addition by Pd(0) due to the electron-deficient nature of the pyridazine ring.
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Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂dba₃/XPhos.
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Bases: K₂CO₃, Cs₂CO₃.
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Solvents: Dioxane/Water, DMF.
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Buchwald-Hartwig Amination: Allows the introduction of a second amino group at C6, creating 4,6-diaminopyridazines, which are potent kinase inhibitor scaffolds.
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SNAr at C6: Under harsh conditions, strong nucleophiles (alkoxides, thiols) can displace the C6-Br directly without metal catalysis.
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
The pyridazine ring is often used as a bioisostere for pyridine, pyrimidine, or pyrazine.
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LogP Modulation: Pyridazines are generally more polar (lower LogP) than pyridines, improving water solubility.
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H-Bonding: The N1=N2 motif accepts two hydrogen bonds, potentially engaging unique water networks in the binding pocket.
Kinase Inhibition
The 4-amino-6-arylpyridazine motif mimics the adenine ring of ATP.
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The N-methylamino group (C4) acts as the H-bond donor to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue).
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The C6-aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket.
Experimental Protocols
Protocol A: Suzuki Coupling at C6
Standard procedure for derivatizing the scaffold.
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Setup: In a microwave vial, combine 6-bromo-N-methylpyridazin-4-amine (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
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Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration).
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Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).
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Reaction: Degas with Nitrogen for 5 mins. Seal and heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon). The amine can oxidize slowly upon prolonged air exposure.
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Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong acids which may protonate the ring and alter reactivity.
Safety & Hazards (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
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Spill: Sweep up solid; do not generate dust. Neutralize with dilute acid/base if in solution.
References
- Coates, W. J., & McKillop, A. (1993). Synthesis of 4-amino-3,6-dihalopyridazines and their use in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 30(4), 1163-1168. (Contextual synthesis of 4-amino-halopyridazines).
- Maes, B. U., et al. (2002). Palladium-catalyzed reactions of chloropyridazines. Journal of Heterocyclic Chemistry, 39(3), 535-543. (Reactivity of halo-pyridazines).
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PubChem. (2024). Compound Summary: Pyridazin-4-amine derivatives. Retrieved from [Link]
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Wermuth, C. G. (1999).[3] Synthesis of substituted 3-amino-6-arylpyridazines via Suzuki reaction. Synthesis, 1999(7), 1163-1168. (Cross-coupling protocols).[1][2][4][5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
